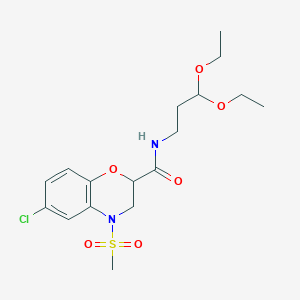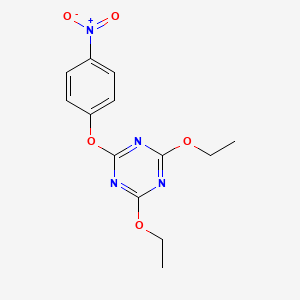
2-(4,4-二甲基-2,5-二氧代咪唑烷-1-基)丙酸
描述
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is primarily used in the manufacturing of pharmaceutical drugs and is commonly used as a building block in peptide synthesis . It is a derivative of the natural amino acid proline and has been studied for its potential therapeutic properties in treating various medical conditions .
科学研究应用
合成和表征
新型二肽模拟物合成: 该化合物已用于合成具有乙内酰脲部分的新型二肽模拟物。这些衍生物由于其独特的结构特征而在各种化学和生物应用中显示出潜力 (Todorov 和 Naydenova,2010)。
含磷二肽模拟物的合成: 它还被用于合成含磷二肽模拟物。广泛研究了这些化合物的结构和特性,表明它们在各个科学领域具有潜力 (Todorov、Aneva 和 Naydenova,2011)。
化学研究和改性
构象研究: 研究了该化合物在不同化学环境中的构象行为。了解其分子结构对于其在复杂化学反应和材料科学中的应用至关重要 (Gerhardt、Tutughamiarso 和 Bolte,2012)。
新型三氮杂富瓦烯体系的合成: 它已被用于创建新的三氮杂富瓦烯体系,这对于开发具有独特电学性质的新材料具有重要意义 (Uršič、Svete 和 Stanovnik,2010)。
生物医学研究
抗惊厥和抗伤害感受剂的开发: 该化合物已被用作合成新型杂合抗惊厥药的前体,展示了其在药物开发和药物研究中的潜力 (Kamiński 等人,2016)。
癌症研究中的抗增殖特性: 使用该化合物的衍生物合成的新型有机锡(IV)羧酸盐化合物对各种人类癌细胞系表现出显着的抗增殖特性,突出了其在癌症研究中的重要性 (Pantelić 等人,2021)。
材料科学与工程
抗菌聚合材料: 该化合物已用于合成抗菌聚合材料。此类应用对于开发具有内置抗菌性能的新材料至关重要,适用于医疗保健和工业应用 (Iannelli、Bergamelli 和 Galli,2009)。
聚乙烯醇/丙烯酸水凝胶改性: 该化合物参与了水凝胶的功能改性,表明其在先进材料科学中的用途,特别是在制造智能和响应性材料方面 (Aly 和 El-Mohdy,2015)。
生化分析
Biochemical Properties
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to act as an acylating agent, facilitating the formation of esters and amides in biochemical pathways . The compound interacts with enzymes such as acyltransferases, which catalyze the transfer of acyl groups to specific substrates. These interactions are crucial for the synthesis of biologically active compounds and the regulation of metabolic processes.
Cellular Effects
The effects of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization. Additionally, it can impact cell signaling by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are essential for the compound’s role in regulating biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for its use in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects on metabolic processes and cellular function. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential toxicity to specific organs. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. These interactions are critical for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical and cellular effects, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical and cellular functions. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-4(5(11)12)10-6(13)8(2,3)9-7(10)14/h4H,1-3H3,(H,9,14)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOROUYGIXEUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(NC1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl cyclohexanecarboxylate](/img/structure/B3038557.png)
![4-{[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]methyl}phenyl methyl ether](/img/structure/B3038558.png)
![4-[2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B3038559.png)
![5-benzyl-4-hydroxy-2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1H-pyrimidin-6-one](/img/structure/B3038560.png)
![2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3038561.png)
![4-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038562.png)

![4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine](/img/structure/B3038565.png)

![2-[(2,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B3038567.png)


